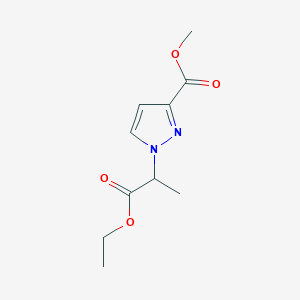
methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate is an organic compound with a complex structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-(2-ethoxy-2-oxoethyl)-6-methoxynicotinate with sodium tert-butoxide in tetrahydrofuran at low temperatures, followed by the addition of methyl iodide . The reaction is allowed to warm to room temperature, and acetic acid is added to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
- N-(1-ethoxy-1-oxopropan-2-yl)-1-(furan-2-yl)methanimine oxide
Uniqueness
Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific structure, which includes a pyrazole ring and an ethoxy group. This structure imparts distinct chemical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 1-(1-ethoxy-1-oxopropan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-4-16-9(13)7(2)12-6-5-8(11-12)10(14)15-3/h5-7H,4H2,1-3H3 |
InChI Key |
YSZHJPULBIHDMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC(=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















